Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17652892
InChI: InChI=1S/C9H15NO3/c1-12-8(11)7-9(6-10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3
SMILES:
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate

CAS No.:

Cat. No.: VC17652892

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate -

Specification

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name methyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate
Standard InChI InChI=1S/C9H15NO3/c1-12-8(11)7-9(6-10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3
Standard InChI Key ARBGMWHLVHNLBB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2(CCOCC2)CN1

Introduction

Chemical Structure and Molecular Properties

Core Framework and Stereochemistry

The compound features a spiro[3.5]nonane backbone, where a three-membered azetidine ring (containing nitrogen) is fused to a five-membered oxolane ring (containing oxygen) at a single spiro carbon atom. The methyl carboxylate group at the 1-position introduces both lipophilic and electron-withdrawing characteristics. The molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
IUPAC NameMethyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
SMILES NotationCOC(=O)C1C2(CCOCC2)CN1
InChI KeyARBGMWHLVHNLBB-UHFFFAOYSA-N

The spirocyclic architecture imposes significant ring strain, particularly in the azetidine moiety, which influences reactivity and conformational flexibility .

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis of methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate typically involves multi-step cyclization strategies. A representative approach includes:

  • Cyclization Precursors: Reacting 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a protected amine under basic conditions to form the azetidine ring.

  • Oxidative Coupling: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., CuI) to facilitate spirocyclic bond formation.

  • Esterification: Introducing the methyl carboxylate group via reaction with methyl chloroformate in the presence of a base like triethylamine .

Table 2: Synthetic Optimization Parameters

ParameterOptimal Condition
Cyclization Temperature60–80°C
CatalystCuI/TBAB (tetrabutylammonium bromide)
Reaction Time12–24 hours
Yield65–75% (isolated)

Challenges in synthesis include managing steric hindrance during cyclization and minimizing epimerization at the spiro center. Advances in microwave-assisted synthesis have reduced reaction times to under 6 hours while maintaining yields above 70%.

Physicochemical Characteristics

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under inert atmosphere .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane45
Ethanol22
Water<1

Applications in Drug Discovery

Role as a Bioisostere

The spirocyclic core serves as a bioisosteric replacement for piperidine and pyrrolidine rings in medicinal chemistry. Its constrained geometry enhances metabolic stability compared to flexible heterocycles, as demonstrated in protease inhibitor analogs.

Case Study: Sigma Receptor Ligands

Derivatives of this compound have been explored as sigma-1 receptor (S1R) modulators. Structural analogs with substituents at the 5-position showed binding affinities (Ki) of 10–50 nM in vitro, highlighting the scaffold's versatility .

Challenges and Future Directions

While synthetic methods have improved, scaling production remains limited by cost-intensive catalysts and low yields in key steps. Future research may focus on:

  • Enzymatic Cyclization: Leveraging biocatalysts to improve stereochemical control.

  • Photoredox Catalysis: Exploring visible-light-mediated reactions for greener synthesis.

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